((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt
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Overview
Description
The compound ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt is a complex organic molecule. It is characterized by its unique structure, which includes a pyrimidine ring, a tetrahydrofuran ring, and a phosphate group. This compound is often used in various scientific research applications due to its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the formation of the tetrahydrofuran ring. The final step involves the addition of the phosphate group. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems helps in maintaining the reaction conditions and monitoring the progress of the synthesis.
Chemical Reactions Analysis
Types of Reactions
((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt: is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nucleic acids and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt involves its interaction with specific molecular targets. The compound binds to enzymes and nucleic acids, affecting their function and activity. The phosphate group plays a crucial role in these interactions, facilitating the binding process and enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt include:
Nucleotides: Such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Nucleosides: Like adenosine and guanosine.
Uniqueness
What sets This compound apart from these similar compounds is its specific structure, which combines a pyrimidine ring with a tetrahydrofuran ring and a phosphate group. This unique combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C9H14N3NaO8P |
---|---|
Molecular Weight |
346.19 g/mol |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6+,7+,8+;/m0./s1 |
InChI Key |
ZRWPTARDKZMNQK-RYDDRHCYSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@@H](O2)COP(=O)(O)O)O)O.[Na] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |
Origin of Product |
United States |
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